2,6-Dibromo-4-nitropyridine oxide

Descripción general

Descripción

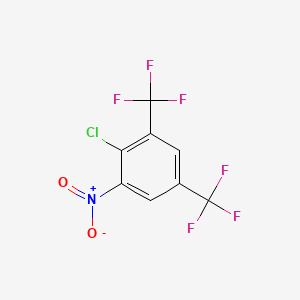

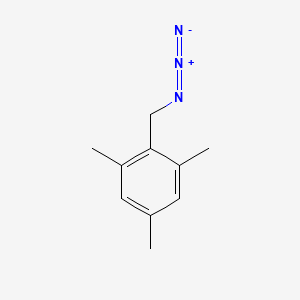

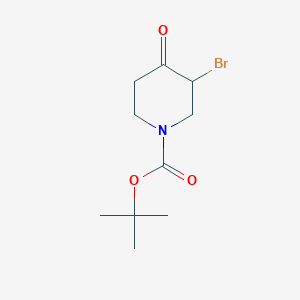

2,6-Dibromo-4-nitropyridine oxide is a chemical compound with the molecular formula C5H2Br2N2O3 . It has an average mass of 297.889 Da and a monoisotopic mass of 295.843201 Da .

Synthesis Analysis

The synthesis of nitropyridines involves the reaction of pyridine and substituted pyridines with N2O5 in an organic solvent, which gives the N-nitropyridinium ion . When this ion is reacted with SO2/HSO3– in water, 3-nitropyridine is obtained . With substituted pyridines, the method gives good yields for 4-substituted and moderate yields for 3-substituted pyridines .Molecular Structure Analysis

The molecular structure of 2,6-Dibromo-4-nitropyridine oxide is represented by the formula C5H2Br2N2O3 .Chemical Reactions Analysis

The reaction mechanism is not an electrophilic aromatic substitution, but one in which the nitro group migrates from the 1-position to the 3-position by a [1,5] sigmatropic shift .Physical And Chemical Properties Analysis

2,6-Dibromo-4-nitropyridine oxide has a density of 2.4±0.1 g/cm3, a boiling point of 456.1±40.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.1 mmHg at 25°C . It also has an enthalpy of vaporization of 68.9±3.0 kJ/mol and a flash point of 229.7±27.3 °C .Aplicaciones Científicas De Investigación

Directive Influence in Nitration Reactions

The Nitration Process and Selectivity

2,6-Dibromo-4-nitropyridine oxide serves as a pivotal compound in understanding the directive influence of the N-oxide group during nitration reactions. Research indicates that the presence of the N-oxide group can significantly impact the site selectivity of nitration in pyridine derivatives. For instance, the nitration of 3-bromo-, 3,5-dibromo-, and 3-methoxypyridine-N-oxide typically yields the 4-nitro compound, showcasing a clear directive effect of the N-oxide group in these reactions (Hertog, Ammers, & Schukking, 2010).

Characterization and Molecular Structure

Density Functional Theory (DFT) Studies

The compound has been characterized using density functional theory (DFT) calculations to explore its molecular structure, vibrational frequencies, and electronic properties. Such theoretical studies offer insights into the optimized molecular structures and vibrational spectra, aiding in understanding the compound's behavior in various chemical contexts (Yıldırım et al., 2011).

Synthesis Applications

Stille Coupling Reactions

The synthesis of complex molecules often utilizes 2,6-Dibromo-4-nitropyridine oxide as an intermediate. An example includes its use in Stille coupling reactions to create derivatives of bipyridine and terpyridine oxides. This illustrates its role in forming compounds that have applications in coordination chemistry and materials science (Fallahpour & Neuburger, 2001).

Vibrational Spectroscopy and Crystal Structure

Spectroscopic Analysis and Crystallography

The compound's crystal structure and vibrational spectra have been extensively studied, providing valuable information about its physical and chemical properties. Such research helps in understanding the intermolecular interactions and structural conformation, which are crucial for designing materials with desired properties (Hanuza et al., 2002).

Advanced Materials and Coordination Chemistry

Nonlinear Optical Properties

The study of molecular complexes formed between 4-nitropyridine N-oxide derivatives and other compounds has revealed significant insights into designing materials with potential applications in nonlinear optics. These findings underscore the importance of 2,6-Dibromo-4-nitropyridine oxide in the development of advanced materials for optical technologies (Muthuraman, Masse, Nicoud, & Desiraju, 2001).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity and can cause skin corrosion/irritation and serious eye damage/eye irritation . It also has specific target organ toxicity (single exposure), with the respiratory system being the target organ .

Mecanismo De Acción

Target of Action

It’s known that this compound is used in suzuki–miyaura coupling , a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This suggests that the compound may interact with transition metals and organoboron reagents in its mechanism of action .

Mode of Action

In the context of suzuki–miyaura coupling, it’s likely that the compound undergoes reactions involving transition metals and organoboron reagents .

Biochemical Pathways

Given its use in suzuki–miyaura coupling , it’s plausible that it plays a role in the formation of carbon–carbon bonds, which are fundamental to many biochemical pathways.

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption . It is also predicted to be BBB permeant, meaning it can cross the blood-brain barrier .

Result of Action

Given its use in suzuki–miyaura coupling , it likely plays a role in the formation of carbon–carbon bonds, which are fundamental to the structure of many organic molecules.

Action Environment

The action of 2,6-Dibromo-4-nitropyridine oxide can be influenced by various environmental factors. For instance, the compound should be handled in a well-ventilated place to avoid the formation of dust and aerosols . Contact with skin and eyes should be avoided, and protective equipment should be worn when handling the compound . These precautions suggest that the compound’s action, efficacy, and stability could be affected by environmental conditions such as ventilation, exposure to dust or aerosols, and contact with skin or eyes.

Propiedades

IUPAC Name |

2,6-dibromo-4-nitro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2Br2N2O3/c6-4-1-3(9(11)12)2-5(7)8(4)10/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJEDSUKRJRIBKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C([N+](=C1Br)[O-])Br)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H2Br2N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20452305 | |

| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.89 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

98027-81-7 | |

| Record name | 2,6-Dibromo-4-nitro-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20452305 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(Bromomethyl)benzo[d]isothiazole](/img/structure/B1337285.png)

![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B1337307.png)